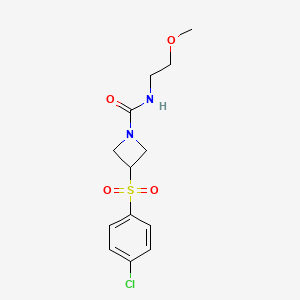
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with the molecular formula C5H11NO2 It is a pyrrolidine derivative, characterized by the presence of a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding pyrrolidinone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and hydroxyl groups can form hydrogen bonds with target molecules, influencing their binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol: A stereoisomer with different spatial arrangement of atoms.
(3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol: A derivative with a benzyl group at the 1-position.
Uniqueness
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and hydroxyl groups provides versatility in chemical modifications and potential interactions with biological targets.
Propiedades
IUPAC Name |
(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALDMMCNNFPJSI-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2656483.png)

![3-Methyl-4-{4-[4-(3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)phenoxy]phenyl}-2,3-dihydro-1,3-thiazole-2-thione](/img/structure/B2656489.png)



![2-{[1-(3,4-Dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)


![1-(methylsulfonyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2656500.png)
![2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2656502.png)


